molecular formula C9H7BrN2O B3014529 3-Bromo-8-methoxy-1,5-naphthyridine CAS No. 97267-63-5

3-Bromo-8-methoxy-1,5-naphthyridine

Cat. No. B3014529
CAS RN: 97267-63-5
M. Wt: 239.072
InChI Key: XDIMNXCQMNDHRH-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxy-1,5-naphthyridine is a compound that belongs to the class of naphthyridines, which are characterized by a two nitrogen atoms in the ring structure. This compound is of interest due to its potential applications in chemical synthesis and pharmaceuticals. The presence of bromo and methoxy substituents on the naphthyridine core can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related naphthyridine derivatives often involves condensation reactions, as seen in the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) from 2-aminochromone-3-carboxaldehyde and 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation and bromination . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Density Functional Theory (DFT) calculations can also be employed to investigate the equilibrium geometry, electronic structure, and properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions. For instance, bromo-naphthyridines can participate in amination reactions, which may involve intermediates such as naphthyridynes . The reactivity of the bromo and methoxy groups in this compound would likely allow for similar transformations, potentially yielding amino-naphthyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The electronic absorption spectra of these compounds can be measured in different solvents, and the observed bands can be assigned using theoretical calculations . The presence of a methoxy group can affect the compound's biochemical potency and cellular penetration, as seen in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives .

Scientific Research Applications

Chemical Synthesis and Reaction Behavior

3-Bromo-8-methoxy-1,5-naphthyridine and its derivatives are primarily studied in the context of chemical synthesis and reaction mechanisms. For instance, Haak and Plas (2010) investigated the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3, leading to the discovery of new compounds through amination, including 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010). Similarly, Czuba (2010) described rearrangements in the amination of bromo-1,5-naphthyridines, which might involve naphthyridyne as an intermediate, contributing to the understanding of reaction pathways in this chemical class (Czuba, 2010).

Pharmaceutical Research

In pharmaceutical research, naphthyridine derivatives, including those related to this compound, have shown promise. For example, Kong et al. (2018) studied a novel naphthyridine derivative that demonstrated significant anticancer activity in human malignant melanoma cell lines, indicating potential applications in cancer treatment (Kong et al., 2018).

Antimalarial Research

The compound has also been explored in the context of antimalarial research. Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, including derivatives of 3-bromo-8-chloro-1,5-naphthyridine, some of which showed significant antimalarial activity (Barlin & Tan, 1985).

Synthesis and Characterization

Further research into the synthesis and characterization of these compounds is ongoing. For instance, Li et al. (2010) described a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a related compound, which contributes to the broader understanding of the chemical behavior and potential applications of naphthyridine derivatives (Li et al., 2010).

Safety and Hazards

The safety data sheet for 3-Bromo-8-methoxy-1,5-naphthyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-8-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIMNXCQMNDHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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